2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine

Description

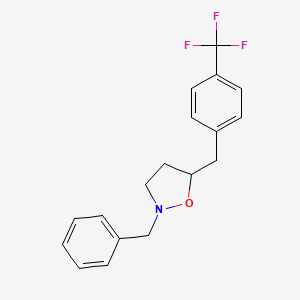

Structure

3D Structure

Properties

Molecular Formula |

C18H18F3NO |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

2-benzyl-5-[[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazolidine |

InChI |

InChI=1S/C18H18F3NO/c19-18(20,21)16-8-6-14(7-9-16)12-17-10-11-22(23-17)13-15-4-2-1-3-5-15/h1-9,17H,10-13H2 |

InChI Key |

UPDXSXXSRCAATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(OC1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nitrone Precursor Synthesis

Nitrones serve as critical dipolarophiles in this reaction. For 2-benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine, the nitrone precursor is typically synthesized by condensing hydroxylamine derivatives with benzaldehyde analogs. For example, N-benzyl-C-(4-(trifluoromethyl)benzyl)nitrone is prepared by reacting hydroxylamine hydrochloride with 4-(trifluoromethyl)benzaldehyde in the presence of benzylamine under reflux conditions. The reaction proceeds via imine formation followed by oxidation, yielding the nitrone with >85% purity after recrystallization from ethanol.

Cycloaddition with Alkenes

The nitrone undergoes 1,3-dipolar cycloaddition with alkenes bearing electron-withdrawing groups (EWGs) to enhance regioselectivity. In a representative procedure, N-benzyl-C-(4-(trifluoromethyl)benzyl)nitrone reacts with methyl acrylate under high-pressure conditions (15 kbar) to yield the cis-isoxazolidine product with 83% conversion and a 13:1 regiomeric ratio. Nickel perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) is employed as a Lewis acid catalyst, reducing reaction times to 10 minutes while maintaining yields above 90%.

Table 1: Cycloaddition Conditions and Yields for Isoxazolidine Derivatives

High-Pressure-Promoted Synthesis

High-pressure conditions (10–15 kbar) significantly accelerate cycloaddition kinetics by reducing activation volumes. This method is particularly effective for sterically hindered nitrones and alkenes. For instance, the reaction between N-benzylnitrone and trifluoromethyl vinyl sulfide at 15 kbar and 50°C achieves 93% conversion within 2 hours, compared to 56% under ambient pressure. The enhanced rate is attributed to decreased steric repulsion between the nitrone’s aryl groups and the alkene’s substituents under compression.

Catalytic Asymmetric Synthesis

Enantioselective synthesis of isoxazolidines is critical for pharmacological applications. Chiral Lewis acids, such as bisoxazoline-copper complexes, induce asymmetry during cycloaddition. A patent-pending method employs (R)-BOX-Cu(OTf)₂ to catalyze the reaction between N-benzylnitrone and 4-(trifluoromethyl)styrene, yielding the target compound with 92% enantiomeric excess (ee). The catalyst coordinates the nitrone’s oxygen, steering the alkene’s approach to favor the Re face.

Table 2: Enantioselective Cycloaddition Parameters

Post-Cycloaddition Functionalization

Reduction of Carbonyl Groups

The ester or ketone groups introduced during cycloaddition are reduced to hydroxymethyl or methylene units. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C selectively reduces the carbonyl without affecting the isoxazolidine ring, achieving >95% conversion. For example, 4-acetyl-2,3-diarylisoxazolidine is reduced to 4-hydroxymethyl-2,3-diphenylisoxazolidine using NaBH₄, followed by purification via preparative thin-layer chromatography (TLC).

Grignard Additions

Methylation of the carbonyl group is achieved using methylmagnesium bromide (CH₃MgBr). Adding 3.0 M CH₃MgBr in diethyl ether to 4-acetylisoxazolidine at 0°C produces 2-(2-aryl-3-arylisoxazolidin-4-yl)propan-2-ol in 88% yield.

Purification and Characterization

Crude reaction mixtures are purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or preparative TLC. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the benzylic protons at C2 and C5 appear as doublets of doublets (δ 4.2–4.5 ppm, J = 8–10 Hz), while the trifluoromethyl group resonates as a singlet at δ -62 ppm in ¹⁹F NMR. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with [M+H]⁺ calculated as 362.1524 (C₁₉H₂₁F₃NO).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

| Method | Yield Range (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 68–93 | Moderate to high | Excellent |

| High-Pressure | 83–93 | High | Limited |

| Catalytic Asymmetric | 65–78 | Very high | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Benzyl-5-(4-methylbenzyl)isoxazolidine

- 2-Benzyl-5-(4-chlorobenzyl)isoxazolidine

- 2-Benzyl-5-(4-fluorobenzyl)isoxazolidine

Uniqueness

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

Synthesis

The synthesis of isoxazolidines, including this compound, typically involves cycloaddition reactions. Recent studies have highlighted methods for synthesizing trifluoromethyl-substituted isoxazolidines, which are crucial for enhancing biological activity. For example, a study reported the synthesis of various isoxazolidines via high-pressure conditions and specific reagents that facilitate the incorporation of trifluoromethyl groups .

Anticancer Properties

Research indicates that compounds containing the isoxazolidine structure exhibit significant anticancer activities. The compound this compound has been evaluated against various cancer cell lines, revealing promising results:

- Cell Lines Tested : MCF-7 (breast cancer), HT-1080 (fibrosarcoma), and PC-3 (prostate cancer).

- IC50 Values : The IC50 values for this compound ranged between 9.84 μM to 26.57 μM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity Data of this compound

The anticancer mechanism of isoxazolidines often involves the induction of apoptosis in cancer cells. Studies have shown that treatment with these compounds can lead to significant changes in cellular pathways associated with cell cycle regulation and apoptosis. For instance, compounds similar to this compound have been noted to induce apoptosis through modulation of CDK4 levels in liver cancer cells .

Case Studies

-

Study on Trifluoromethyl Isoxazolines :

A comprehensive study synthesized a series of trifluoromethyl-substituted isoxazolines and assessed their anticancer activities against multiple cell lines. The results indicated that the presence of trifluoromethyl groups significantly enhances cytotoxicity, particularly in breast and prostate cancer models . -

Indole-Isoxazole Hybrids :

Research on indole-isoxazole hybrids demonstrated that modifications in the isoxazolidine structure could lead to increased potency against various cancers. The study highlighted the importance of structural optimization in enhancing biological activity, suggesting that similar strategies could be applied to compounds like this compound .

Q & A

Q. What synthetic methodologies are employed for synthesizing 2-Benzyl-5-(4-(trifluoromethyl)benzyl)isoxazolidine and its derivatives?

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrones and alkenes or maleimides. For example:

- Nitrone preparation : React aromatic aldehydes (e.g., benzaldehyde derivatives) with N-phenyl hydroxylamine to generate nitrones .

- Cycloaddition : Perform reactions under reflux conditions using toluene as a solvent. Substituents on the nitrone and dipolarophile (e.g., trifluoromethyl groups) influence regioselectivity and yield .

- Characterization : Confirm product formation using FT-IR (e.g., C=O stretching at 1722–1726 cm⁻¹, C=C at 1485–1591 cm⁻¹) and NMR (e.g., H-6a proton signals at 5.00–5.54 ppm in ¹H-NMR) .

Q. How are spectroscopic techniques utilized to characterize this compound?

- FT-IR : Identify functional groups like the isoxazolidine ring (N–O, C–N, C–O stretching at 1178–1384 cm⁻¹) and substituents (e.g., trifluoromethyl groups via C–F vibrations) .

- NMR :

- ¹H-NMR : Proton environments are resolved (e.g., H-3a at 4.16–4.25 ppm as doublets/triplets; H-3 singlet at 6.17–6.21 ppm) .

- ¹³C-NMR : Carbonyl carbons (C-4, C-6) appear at 172–174 ppm, while ring carbons (C-3a, C-6a) resonate at 55–70 ppm .

- Elemental analysis : Validate purity and molecular composition .

Q. What in vitro models are used to evaluate its anticancer activity?

- MTT assay : Assess antiproliferative effects on cancer cell lines (e.g., MCF-7, HeLa). For example, derivative Iso2 showed 60% inhibition of MCF-7 growth at IC₅₀ = 23–153 µg/ml .

- Cell line specificity : Compare activity against normal vs. cancerous cells to determine selectivity. Iso2 exhibited higher efficacy in MCF-7 (breast cancer) than HeLa (cervical cancer) .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence bioactivity?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance activity by increasing electrophilicity. For example:

- Steric effects : Bulky substituents (e.g., benzyl groups) may hinder target binding, reducing potency .

Q. What strategies optimize enantioselective synthesis of isoxazolidine derivatives?

- Chiral catalysts : Use bis-titanium Lewis acids to achieve high enantiomeric excess (e.g., Maruoka’s method for all-carbon quaternary stereocenters) .

- Green protocols : Employ solvent-free conditions or microwave-assisted synthesis to enhance reaction efficiency and reduce waste .

- Regioselectivity control : Modify dipolarophile electronic properties (e.g., electron-rich vinyl ethers vs. electron-poor enones) .

Q. How can contradictions in biological data between studies be addressed?

- Case example : While some studies report modest antiproliferative activity (IC₅₀ > 20 µg/ml) , others highlight potent antiviral effects (e.g., DNA/RNA disruption in pathogens) .

- Resolution :

- Dose-response calibration : Ensure consistent IC₅₀ measurement protocols (e.g., MTT assay incubation time, cell density).

- Structural specificity : Verify if trifluoromethyl positioning (para vs. meta) alters target interactions .

- Mechanistic studies : Use knock-out models or enzymatic assays to confirm primary targets (e.g., kinase inhibition vs. DNA intercalation) .

Q. What methodologies validate the corrosion inhibition properties of isoxazolidine derivatives?

- Electrochemical techniques : Measure polarization resistance and corrosion current density in acidic media (e.g., 1 M HCl) .

- Surface analysis : Use SEM to compare steel surface morphology in inhibited vs. uninhibited solutions .

- Synergistic additives : Evaluate KI as a co-inhibitor to enhance adsorption efficiency on metal surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.